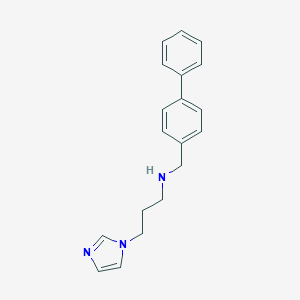![molecular formula C9H7N3OS B276104 2H-[1,2,4]triazino[3,4-b][1,3]benzothiazol-3(4H)-one](/img/structure/B276104.png)
2H-[1,2,4]triazino[3,4-b][1,3]benzothiazol-3(4H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2H-[1,2,4]triazino[3,4-b][1,3]benzothiazol-3(4H)-one, commonly known as TBT, is a heterocyclic compound that has gained significant attention in scientific research due to its unique chemical properties. TBT is a member of the triazinobenzothiazole family and is widely used in the synthesis of various compounds.
Mechanism of Action
The mechanism of action of TBT is not well understood. However, it is believed that TBT acts by inhibiting the activity of enzymes involved in DNA synthesis and repair. This leads to the accumulation of DNA damage and ultimately results in cell death. TBT has also been shown to induce apoptosis in cancer cells, which is a programmed cell death process.
Biochemical and Physiological Effects
TBT has been shown to have various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells in vitro and in vivo. TBT has also been shown to induce apoptosis in cancer cells, which is a promising therapeutic approach for cancer treatment. Additionally, TBT has been shown to have antimicrobial activity against various bacterial and fungal strains.
Advantages and Limitations for Lab Experiments
TBT has several advantages for lab experiments. It is readily available and can be synthesized using various methods, which makes it easy to obtain. TBT is also stable under various conditions, which makes it a suitable candidate for various applications. However, TBT has some limitations, including its toxicity and potential side effects. Therefore, it is important to use appropriate safety measures when handling TBT.
Future Directions
There are several future directions for TBT research. One direction is to explore the potential of TBT as an anticancer agent. Further studies are needed to determine the optimal dosage and delivery method of TBT for cancer treatment. Another direction is to investigate the potential of TBT as a fluorescent probe for the detection of biomolecules. Additionally, further studies are needed to understand the mechanism of action of TBT and its potential side effects.
Conclusion
In conclusion, TBT is a heterocyclic compound that has gained significant attention in scientific research due to its unique chemical properties. TBT has been used as a fluorescent probe, catalyst, and anticancer agent. It has also been shown to have antimicrobial activity. TBT has several advantages for lab experiments, but it also has some limitations. Further studies are needed to explore the potential of TBT in various applications and to understand its mechanism of action and potential side effects.
Synthesis Methods
TBT can be synthesized by a variety of methods, including the reaction of 2-aminobenzothiazole with cyanogen chloride, followed by the addition of ammonia and hydrazine hydrate. Another method involves the reaction of 2-aminobenzothiazole with triphosgene, followed by the addition of hydrazine hydrate. These methods have been extensively studied and optimized to produce high yields of TBT.
Scientific Research Applications
TBT has been widely used in scientific research due to its unique chemical properties. It has been used as a fluorescent probe for the detection of various biomolecules, including DNA, RNA, and proteins. TBT has also been used as a catalyst in various chemical reactions, such as the synthesis of pyrazoles and pyridines. Additionally, TBT has been used as an anticancer agent due to its ability to inhibit the growth of cancer cells.
properties
Molecular Formula |
C9H7N3OS |
|---|---|
Molecular Weight |
205.24 g/mol |
IUPAC Name |
2,4-dihydro-[1,2,4]triazino[3,4-b][1,3]benzothiazol-3-one |
InChI |
InChI=1S/C9H7N3OS/c13-8-5-12-6-3-1-2-4-7(6)14-9(12)11-10-8/h1-4H,5H2,(H,10,13) |
InChI Key |
ZWIXIYGXWQLICW-UHFFFAOYSA-N |
SMILES |
C1C(=O)NN=C2N1C3=CC=CC=C3S2 |
Canonical SMILES |
C1C(=O)NN=C2N1C3=CC=CC=C3S2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-(4-{[(1,3-benzodioxol-5-ylmethyl)amino]methyl}phenoxy)-N-tert-butylacetamide](/img/structure/B276022.png)
![{2-Bromo-4-[(isopropylamino)methyl]-6-methoxyphenoxy}acetonitrile](/img/structure/B276023.png)
![N-[2-(benzyloxy)-3-methoxybenzyl]propan-2-amine](/img/structure/B276024.png)
![2-{4-[(Isobutylamino)methyl]-2-methoxyphenoxy}ethanol](/img/structure/B276025.png)
![4-{2-[(4-Pyridinylmethyl)amino]ethyl}benzenesulfonamide](/img/structure/B276027.png)



![N-{4-[(4-fluorobenzyl)oxy]-3-methoxybenzyl}ethanamine](/img/structure/B276049.png)
![2-({4-[(2,4-Dichlorobenzyl)oxy]-3-methoxybenzyl}amino)-2-methyl-1-propanol](/img/structure/B276055.png)



